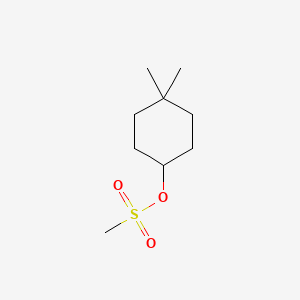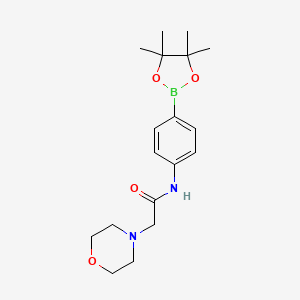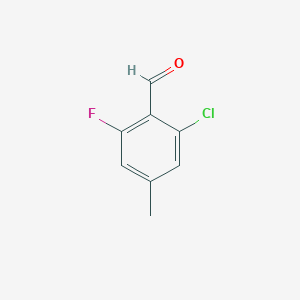
2-Chloro-6-fluoro-4-methylbenzaldehyde
Vue d'ensemble
Description
2-Chloro-6-fluoro-4-methylbenzaldehyde is a chemical compound with the CAS Number: 1534389-88-2 . It has a molecular weight of 172.59 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-fluoro-4-methylbenzaldehyde . The InChI code is 1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-Chloro-6-fluoro-4-methylbenzaldehyde is a versatile intermediate used in various synthetic pathways in organic chemistry. Its applications include the development of efficient methods for preparing other chemical compounds. For instance, it has been converted to 2-chloro-6-methylbenzoic acid through nucleophilic aromatic substitution and carbonylation, demonstrating its utility in complex organic syntheses (Daniewski et al., 2002). Another application involves its use in the manufacturing of wastewater treatment methods, where XDA-1 macroporous resin was employed to absorb aromatic fluoride compounds from the wastewater produced during its manufacturing, highlighting its role in environmental chemistry (L. Xiaohong, 2009).
Anticancer Research
The compound has found applications in anticancer research, where fluorinated analogues of combretastatin A-4 were synthesized using fluorinated benzaldehydes, including 2-chloro-6-fluoro-4-methylbenzaldehyde, demonstrating its significance in the development of potential therapeutic agents (Lawrence et al., 2003).
Material Science
In material science, it has been utilized in the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, showcasing its importance in the creation of materials aimed at environmental sustainability (Guiyang Li et al., 2016).
Drug Synthesis
It serves as a precursor in the synthesis of pharmaceutical compounds, such as brexpiprazole intermediates, demonstrating its critical role in drug development (Chunhui Wu et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-fluoro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMRZZVMTWCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-4-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

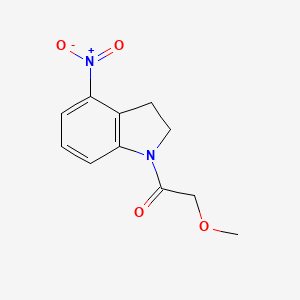

![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

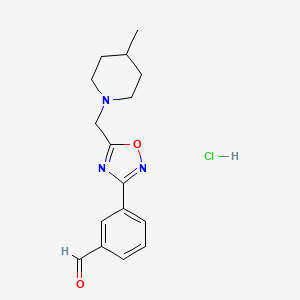
![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)

